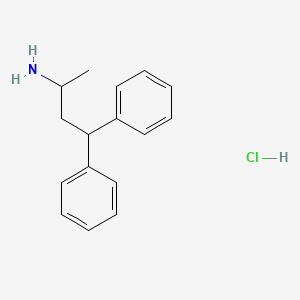

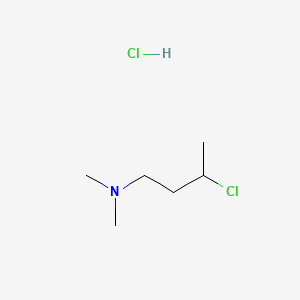

3-Chloro-N,N-dimethyl-butylamine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

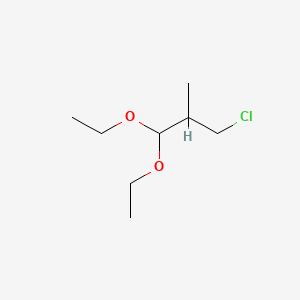

3-Chloro-N,N-dimethyl-butylamine Hydrochloride is a chemical compound with the molecular formula C6H14ClN.HCl and a molecular weight of 172.096 . It is available in a neat format .

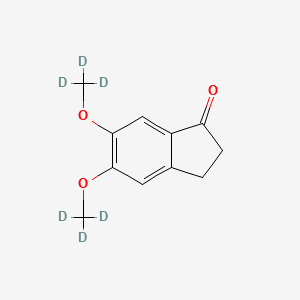

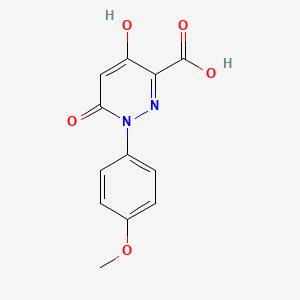

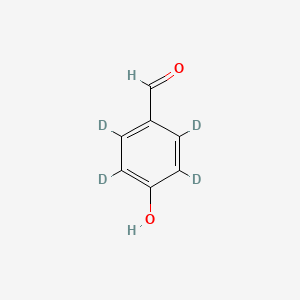

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H14ClN.HCl . This indicates that the compound contains six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and two chlorine atoms.科学的研究の応用

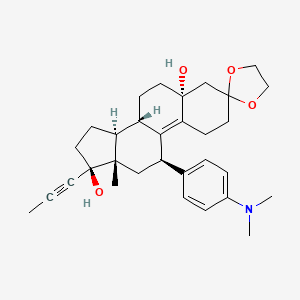

Synthesis and Drug Development

Compounds similar to 3-Chloro-N,N-dimethyl-butylamine Hydrochloride are often subjects of synthesis and drug development research. For instance, a one-pot synthesis of bupropion, an antidepressant, demonstrates the utility of related chloroamine compounds in creating medically significant molecules (Perrine et al., 2000).

Bacterial Biofilm Inhibition

Research into the biofilm inhibition properties of chloro- and dimethyl-substituted compounds against pathogens like Staphylococcus aureus and Escherichia coli showcases their potential in developing treatments against bacterial infections and biofilm-related challenges (Abbasi et al., 2020).

Cardiovascular Pharmacology

Studies on the cardiovascular pharmacological effects of dimethyl-butylamine derivatives in rats indicate the relevance of such compounds in exploring new treatments for cardiovascular diseases, highlighting their impact on blood pressure and cardiac function (Chen et al., 2004).

Catalysis and Synthesis Techniques

Research on the synthesis of N-alkyl carbamates demonstrates the role of similar compounds in catalysis, showing how they can be used to create other chemicals with high efficiency and selectivity (Baba et al., 2002).

Molecular Dynamics and Conformational Analysis

Investigations into the conformational dynamics of hydrocarbon chains, including those related to N,N-dimethyl-2-butanamine, provide insights into the molecular behaviors and potential applications in understanding molecular interactions and stability (Minitti & Weber, 2007).

特性

IUPAC Name |

3-chloro-N,N-dimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-6(7)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWBRLZPLAOCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)